Cas no 2229546-52-3 ((3-methoxypyridin-2-yl)methanesulfonamide)

(3-Methoxypyridin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a methoxypyridine scaffold, offering unique reactivity and functionalization potential in synthetic chemistry. Its structure combines a sulfonamide group, known for its electron-withdrawing properties and hydrogen-bonding capabilities, with a methoxy-substituted pyridine ring, enhancing solubility and versatility in organic transformations. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical research, where its balanced lipophilicity and polarity facilitate the design of bioactive molecules. The methoxy group also provides a handle for further derivatization, making it a useful building block for the development of heterocyclic compounds. Its stability under typical reaction conditions further underscores its utility in multistep syntheses.
(3-methoxypyridin-2-yl)methanesulfonamide structure
2229546-52-3 structure
Product Name:(3-methoxypyridin-2-yl)methanesulfonamide
CAS No:2229546-52-3
MF:C7H10N2O3S
MW:202.230900287628
CID:6070119
PubChem ID:165712058
Update Time:2025-06-11

(3-methoxypyridin-2-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (3-methoxypyridin-2-yl)methanesulfonamide
    • EN300-2004562
    • 2229546-52-3
    • Inchi: 1S/C7H10N2O3S/c1-12-7-3-2-4-9-6(7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
    • InChI Key: OEVLDABNZBIPMB-UHFFFAOYSA-N
    • SMILES: S(CC1C(=CC=CN=1)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 202.04121336g/mol
  • Monoisotopic Mass: 202.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 90.7Ų

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(3-methoxypyridin-2-yl)methanesulfonamide Related Literature

Additional information on (3-methoxypyridin-2-yl)methanesulfonamide

Comprehensive Overview of (3-methoxypyridin-2-yl)methanesulfonamide (CAS No. 2229546-52-3)

(3-methoxypyridin-2-yl)methanesulfonamide, with the CAS number 2229546-52-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its unique pyridine backbone and methoxy functional group, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for small molecule therapeutics and its interactions with biological targets.

The compound's structure, featuring a methanesulfonamide moiety attached to a 3-methoxypyridine ring, makes it a valuable intermediate in synthetic chemistry. Its molecular formula and weight have been precisely documented, ensuring reproducibility in laboratory settings. Recent studies highlight its utility in the design of kinase inhibitors, a hot topic in oncology research, where targeted therapies are increasingly sought after. This aligns with current trends in precision medicine, a frequently searched term in both academic and public domains.

In the context of AI-driven drug discovery, (3-methoxypyridin-2-yl)methanesulfonamide has been explored as a potential candidate for virtual screening. Computational models, such as those leveraging machine learning algorithms, have predicted its binding affinity to various protein targets. This intersection of chemistry and artificial intelligence is a rapidly growing field, addressing common user queries like "how are new drugs discovered using AI?" and "what compounds are used in computational drug design?"

From a synthetic perspective, the compound's preparation involves multi-step organic reactions, including sulfonylation and etherification processes. Its purity and stability under different conditions have been rigorously tested, making it a reliable reagent for high-throughput screening. The demand for such high-purity intermediates has surged, as evidenced by search trends focusing on "where to buy research-grade sulfonamides" and "synthetic routes for pyridine derivatives."

Environmental and safety profiles of 2229546-52-3 have also been scrutinized, with data suggesting low ecotoxicity and favorable biodegradability under controlled conditions. This aligns with the growing emphasis on green chemistry principles, a frequently discussed topic in scientific forums and sustainability-focused searches. Researchers often inquire about "eco-friendly synthesis methods" and "sustainable pharmaceutical intermediates," making this compound's profile particularly relevant.

In summary, (3-methoxypyridin-2-yl)methanesulfonamide (CAS No. 2229546-52-3) represents a versatile and scientifically significant compound with broad applicability in modern research. Its structural features, combined with emerging applications in AI-assisted drug development and targeted therapy, position it as a compound of enduring interest. As the scientific community continues to explore its potential, this sulfonamide derivative is likely to remain a focal point in both academic and industrial research endeavors.

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